![molecular formula C18H18N4O4S B2771134 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-63-9](/img/structure/B2771134.png)
4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide” is a type of organic compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazole-sulfonamide derivatives were synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Scientific Research Applications
Structural and Biological Studies
The 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, including compounds structurally related to 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and characterized through spectral studies and single crystal X-ray diffraction method. These compounds exhibit significant intermolecular hydrogen bonds and are quantified using Hirshfeld surfaces computational method. Notably, some derivatives demonstrated good antibacterial activity against Staphylococcus aureus, while others showed potent antioxidant activity, indicating their potential for pharmaceutical applications (Subbulakshmi N. Karanth et al., 2019).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives, such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (MBIMOT) and related compounds, has shown their efficacy as corrosion inhibitors for mild steel in sulfuric acid. These studies reveal that these compounds can form a protective layer on mild steel surfaces, suggesting their potential use in corrosion protection strategies (P. Ammal et al., 2018).
Carbonic Anhydrase Inhibition
Benzamide-4-sulfonamides, including derivatives with structural similarities to this compound, have been identified as effective inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These findings suggest the therapeutic potential of these compounds in treating diseases where carbonic anhydrase activity is implicated (M. Abdoli et al., 2018).
Antibacterial and Anticancer Properties
The synthesis and biological evaluation of compounds related to this compound have demonstrated promising results in antibacterial and anticancer activities. These studies highlight the potential of such compounds in developing new therapeutic agents for treating various infections and cancers (Ö. Yılmaz et al., 2015).
Anti-Inflammatory and Anti-Cancer Agents
Novel derivatives synthesized from the 1,3,4-oxadiazole scaffold have shown significant anti-inflammatory and anti-cancer activities. These findings support the potential of these compounds as promising leads for the development of new therapeutic agents targeting inflammation and cancer (Madhavi Gangapuram et al., 2009).
Future Directions
The future directions for this compound could involve further studies on its synthesis, characterization, and potential applications. Given the activity of similar compounds against Candida albicans , it could be interesting to explore the antifungal activity of this compound. Further studies could also explore its potential applications in other areas, such as its use in organic synthesis .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-13-20-21-18(26-13)19-17(23)15-8-10-16(11-9-15)27(24,25)22(2)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBIRXVBJCHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


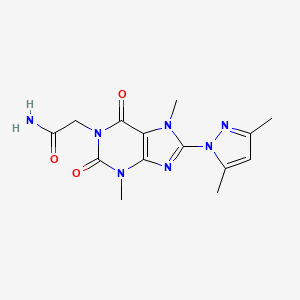
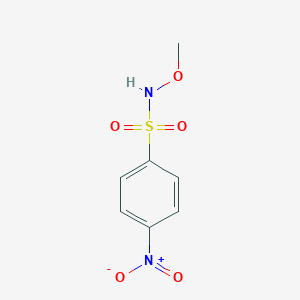
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)
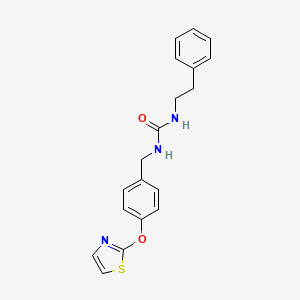
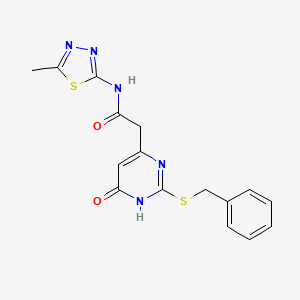
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
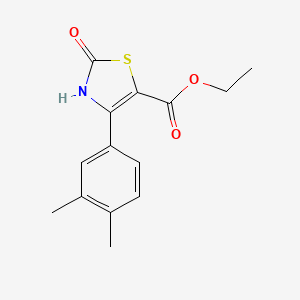

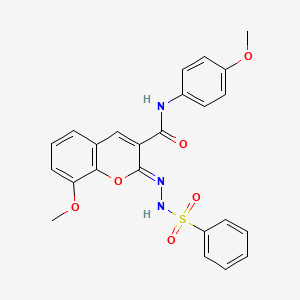
![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)
![N-(benzo[b]thiophen-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2771072.png)
![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)
